molecular formula C12H15ClN2O3 B4775975 ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4775975
M. Wt: 270.71 g/mol
InChI Key: AXHQMJYWNUZKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE is an organic compound with the molecular formula C12H14ClNO3. This compound is characterized by the presence of an ethyl ester group, a chlorinated aromatic ring, and an amide linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE typically involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The aromatic ring can undergo oxidation to form quinones, while reduction can lead to the formation of aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Hydrolysis: 3-chloro-2-methylaniline and ethyl acetate.

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

Scientific Research Applications

ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(3-CHLORO-4-METHYLANILINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(3-CHLORO-5-METHYLANILINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(3-CHLORO-2-ETHYLANILINO)CARBONYL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group in specific positions can enhance its interaction with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(3-chloro-2-methylphenyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-18-11(16)7-14-12(17)15-10-6-4-5-9(13)8(10)2/h4-6H,3,7H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHQMJYWNUZKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.